molecular formula C12H15F2NO B7544255 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine

4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine

Cat. No. B7544255
M. Wt: 227.25 g/mol
InChI Key: UZISXBYHRQHUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine, also known as DFMM, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DFMM is a morpholine derivative that has a unique chemical structure, which makes it an interesting target for synthesis and research. In

Scientific Research Applications

4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a reagent for various transformations, including the synthesis of heterocyclic compounds and the preparation of chiral building blocks.

Mechanism of Action

The exact mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine is not fully understood. However, studies have suggested that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have various biochemical and physiological effects. In vitro studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to induce apoptosis in cancer cells. In vivo studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit tumor growth in mouse models of breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to improve cognitive function in mouse models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has several advantages as a research tool, including its unique chemical structure, its potential applications in various fields, and its reported biological activity. However, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine. One direction is to study the mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in more detail, including its interactions with specific enzymes and proteins. Another direction is to explore the potential applications of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in other fields, such as catalysis and materials science. Additionally, further studies are needed to evaluate the safety and toxicity of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in vivo, which will be important for its potential development as a therapeutic agent.

Synthesis Methods

4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can be synthesized using various methods, including the reaction of 2,3-difluorobenzylamine with 2-methylmorpholine in the presence of a catalyst. Another method involves the reaction of 2,3-difluorobenzaldehyde with 2-methylmorpholine in the presence of a reducing agent. These methods have been reported in the literature, and the resulting 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine products have been characterized using various analytical techniques.

properties

IUPAC Name

4-[(2,3-difluorophenyl)methyl]-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c1-9-7-15(5-6-16-9)8-10-3-2-4-11(13)12(10)14/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZISXBYHRQHUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine

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